molecular formula C14H20O B14284870 1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 138722-93-7

1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B14284870
CAS No.: 138722-93-7
M. Wt: 204.31 g/mol
InChI Key: PMSPTZWCYUHMAW-UHFFFAOYSA-N
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Description

1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a complex structure It is a derivative of tetrahydronaphthalene, characterized by the presence of four methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multiple steps. One common method includes the hydrogenation of naphthalene derivatives followed by methylation and hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using nickel or palladium catalysts. The methylation step can be achieved using methyl iodide or dimethyl sulfate under basic conditions. The final hydroxylation step might involve the use of oxidizing agents such as hydrogen peroxide or peracids.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding hydrocarbons.

    Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one, while reduction could produce tetramethyl-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups may also play a role in modulating the compound’s hydrophobic interactions and overall stability.

Comparison with Similar Compounds

Similar Compounds

    Tetralin (1,2,3,4-Tetrahydronaphthalene): A hydrocarbon with a similar structure but lacking the methyl and hydroxyl groups.

    1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with different substitution patterns.

Uniqueness

1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both methyl and hydroxyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields.

Properties

CAS No.

138722-93-7

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1,4,5,8-tetramethyl-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C14H20O/c1-9-5-6-11(3)13-12(9)10(2)7-8-14(13,4)15/h5-6,10,15H,7-8H2,1-4H3

InChI Key

PMSPTZWCYUHMAW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=C(C=CC(=C12)C)C)(C)O

Origin of Product

United States

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